
N-Phenethylbenzenesulfonamide
Overview
Description
N-Phenethylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77939. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
N-Phenethylbenzenesulfonamide, also known as N-(2-Phenylethyl)benzenesulfonamide, is a compound that has been studied for its potential cytotoxic activity against various cancer cell lines . The primary target of this compound is carbonic anhydrase IX (CA IX) , a protein that is overexpressed in many solid tumors . CA IX plays a crucial role in tumor cell survival and proliferation, particularly under hypoxic conditions .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ ability to adapt to hypoxic conditions, thereby potentially reducing their survival and proliferation . .
Biochemical Pathways
The inhibition of CA IX by this compound can affect various biochemical pathways related to tumor cell survival and proliferation . For instance, CA IX is involved in regulating pH within tumor cells, which is crucial for maintaining cellular functions under hypoxic conditions . By inhibiting CA IX, this compound may disrupt these pathways, leading to reduced tumor cell survival .
Pharmacokinetics
A compound’s pharmacokinetic properties significantly impact its bioavailability and therapeutic efficacy . Therefore, understanding the ADME properties of this compound is crucial for assessing its potential as a therapeutic agent.
Result of Action
The primary result of this compound’s action is its cytotoxic activity against various cancer cell lines . For instance, it has shown significant cytotoxic activity against the HepG2 cell line, with an IC50 value of 9.07 μM . This suggests that this compound could potentially be developed into a novel anticancer agent.
Action Environment
The action of this compound is likely influenced by various environmental factors. For example, the hypoxic conditions within solid tumors can enhance the expression of CA IX
Biological Activity
N-Phenethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a phenethyl and a benzene moiety. The general structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets, particularly enzymes and receptors.
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Carbonic Anhydrase Inhibition :
This compound has been identified as a potent inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various tumors. Studies have shown that this compound can inhibit CA IX with an IC50 range of 10.93–25.06 nM, demonstrating selectivity over CA II (IC50 1.55–3.92 μM) . -
Antitumor Activity :
The compound has demonstrated significant antitumor properties in various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 (breast cancer). It induces apoptosis in these cells, evidenced by a dramatic increase in annexin V-FITC positive cells . -
Antibacterial Properties :
This compound exhibits antibacterial activity by inhibiting CAs in bacteria, which is crucial for their growth and pathogenicity. This mechanism highlights its potential as an antimicrobial agent . -
Anti-inflammatory Effects :
The compound has also been noted for its anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities of this compound:
Biological Activity | Target/Mechanism | IC50/Effectiveness |
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Carbonic Anhydrase Inhibition | CA IX (tumor marker) | 10.93–25.06 nM |
Antitumor Activity | Induces apoptosis in MDA-MB-231 | Significant increase in annexin V-FITC positive cells |
Antibacterial Activity | Inhibition of bacterial CAs | Effective against various strains |
Anti-inflammatory Effects | Modulation of inflammatory pathways | Not quantified |
Case Study 1: Antitumor Efficacy
A study investigated the effects of this compound on breast cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antibacterial Activity
In vitro tests demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, by targeting their carbonic anhydrases.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of sulfonamides, including this compound. These studies indicate that modifications to the phenyl rings or the amide nitrogen can enhance biological activity and selectivity for specific targets .
Moreover, murine vaccination studies have shown that compounds similar to this compound can act as co-adjuvants, boosting immune responses when used alongside established adjuvants like MPLA .
Scientific Research Applications
Medicinal Chemistry Applications
N-Phenethylbenzenesulfonamide has been investigated for its cytotoxic activity against various cancer cell lines. Its mechanism of action primarily involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many tumors and is associated with tumor growth and survival under hypoxic conditions. The compound's ability to inhibit CA IX can disrupt several biochemical pathways critical for tumor cell proliferation.
Structure-Activity Relationship Studies
Research has highlighted the importance of the structural features of this compound in determining its biological activity. The compound serves as a scaffold for developing derivatives with enhanced potency against specific targets, such as progesterone receptors.
Case Study: Progesterone Receptor Antagonists
A study focused on developing derivatives of this compound as nonsteroidal progesterone receptor antagonists. These compounds were evaluated for their binding affinity and selectivity, demonstrating promising results in treating conditions like endometriosis and breast cancer .
Antimicrobial Activity
Beyond its anticancer properties, this compound has shown potential antimicrobial activity. Sulfonamides, in general, are known for their broad-spectrum antimicrobial effects due to their ability to inhibit bacterial folate synthesis .
Mechanism
- Action : Inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Applications : Potential use in treating bacterial infections resistant to conventional antibiotics.
Non-linear Optical Properties
Recent studies have indicated that this compound exhibits non-linear optical properties, making it suitable for applications in photonics and materials science. The analysis of its molecular orbitals revealed parameters such as polarizability and hyperpolarizability, which are essential for designing optical materials .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Phenethylbenzenesulfonamide and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of phenethylamine using benzenesulfonyl chloride derivatives in dichloromethane (DCM) under controlled temperatures (0–25°C). Coupling agents like EDCI/HOBt are used to facilitate amide bond formation, followed by purification via silica gel column chromatography (eluent: hexane/ethyl acetate mixtures). For example, similar compounds achieved yields of 37–73% after optimization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, as it reveals chemical environments of aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH groups (δ 8.5–10 ppm). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate functional groups (e.g., S=O stretches at ~1350 cm⁻¹) .
Q. How do researchers assess the purity of synthesized this compound compounds?
- Methodological Answer : Thin-layer chromatography (TLC) is used to monitor reaction progress, with Rf values compared to standards. High-performance liquid chromatography (HPLC) or UPLC with UV detection (λ = 254 nm) quantifies purity (>95% required for biological assays). Recrystallization or preparative TLC resolves impurities in low-yield reactions .
Advanced Research Questions
Q. How can structural modifications influence the biological activity of this compound analogues?
- Methodological Answer : Substituents on the benzene ring (e.g., chloro, methoxy) or phenethyl chain (e.g., alkylation) modulate lipophilicity and target binding. For instance, chloro-substituted derivatives show enhanced NLRP3 inflammasome inhibition (IC₅₀ = 0.2–1.5 µM), while methoxy groups improve solubility without compromising activity . Structure-activity relationship (SAR) studies using logP calculations and molecular docking guide rational design .
Q. What strategies resolve contradictions in reaction yields or byproduct formation during synthesis?
- Methodological Answer : Discrepancies in yields (e.g., 37% vs. 73% for similar steps) arise from competing reactions (e.g., imide vs. sulfonamide formation). Mitigation strategies include:
- Temperature control : Lower temperatures (0–5°C) suppress side reactions.
- Catalyst optimization : Switching from EDCI to DCC improves coupling efficiency.
- Byproduct analysis : LC-MS identifies unexpected products (e.g., disulfonylimides), prompting protocol adjustments .
Q. What computational methods support the design of this compound derivatives with enhanced activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like NLRP3 (PDB: 6NPY). Quantum mechanical calculations (DFT) optimize electronic properties, while molecular dynamics (MD) simulations assess stability in binding pockets. QSAR models correlate substituent electronegativity with anti-inflammatory activity (R² > 0.85) .
Q. How do researchers validate target engagement of this compound in cellular assays?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ against recombinant NLRP3 or bacterial dihydropteroate synthase (DHPS).
- Cellular models : THP-1 macrophages or HEK293T cells transfected with NLRP3 reporters quantify IL-1β suppression.
- Competitive binding studies : Fluorescence polarization assays using FITC-labeled probes confirm direct target interaction .
Properties
IUPAC Name |
N-(2-phenylethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-18(17,14-9-5-2-6-10-14)15-12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBWJERTCCTIMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291775 | |
Record name | N-Phenethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77198-99-3 | |
Record name | NSC77939 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Phenethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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